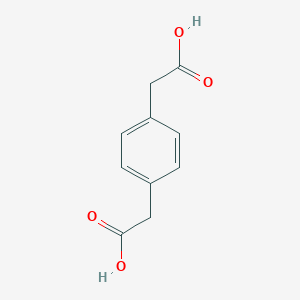

p-Phenylenediacetic acid

説明

Structure

3D Structure

特性

IUPAC Name |

2-[4-(carboxymethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-9(12)5-7-1-2-8(4-3-7)6-10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWIPPZWFZGHEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70223481 | |

| Record name | p-Phenylenediacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7325-46-4 | |

| Record name | 1,4-Benzenediacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7325-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Phenylenediacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007325464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Phenylenediacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-phenylenediacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

p-Phenylenediacetic Acid: A Technical Guide for Researchers

CAS Number: 7325-46-4

This technical guide provides a comprehensive overview of p-Phenylenediacetic acid (p-PDA), a versatile bifunctional organic compound. Aimed at researchers, scientists, and professionals in drug development and material science, this document details its chemical and physical properties, synthesis, spectroscopic data, key applications, and safety information.

Chemical and Physical Properties

This compound, also known as 1,4-benzenediacetic acid, is a white to pale yellow crystalline powder.[1] Its rigid phenylene core and two carboxylic acid functionalities make it a valuable building block in supramolecular chemistry and polymer science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 7325-46-4 | [2][3] |

| Molecular Formula | C₁₀H₁₀O₄ | [2][3] |

| Molecular Weight | 194.18 g/mol | [1][3] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Melting Point | 248-252 °C (lit.), 258-260 °C | [1][3] |

| Boiling Point | 410.7 °C at 760 mmHg (Predicted) | [4] |

| Density | ~1.35 g/cm³ | [1][4] |

| pKa (Predicted) | 4.03 ± 0.10 | [5] |

| Solubility | Slightly soluble in water. Soluble in ethanol (30 mg/mL), acetone, and DMF (5 mg/mL). | [1][2] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | 2-[4-(carboxymethyl)phenyl]acetic acid | [6] |

| Synonyms | 1,4-Phenylenediacetic acid, p-Benzenediacetic acid | [2][3] |

| InChI Key | SLWIPPZWFZGHEU-UHFFFAOYSA-N | [2][3] |

| SMILES | OC(=O)Cc1ccc(CC(O)=O)cc1 | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the hydrolysis of its corresponding dinitrile precursor, 1,4-phenylenediacetonitrile. This precursor can be synthesized from p-xylene via bromination followed by cyanation.

Experimental Protocol: Synthesis via Hydrolysis of 1,4-Phenylenediacetonitrile

This protocol is a representative method based on the general principles of nitrile hydrolysis.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1,4-phenylenediacetonitrile.

-

Hydrolysis: Add a 1:1 (v/v) mixture of concentrated sulfuric acid and water to the flask. The molar ratio of acid to the dinitrile should be in significant excess.

-

Reflux: Heat the mixture to reflux with vigorous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed (usually several hours).

-

Workup: After cooling to room temperature, the reaction mixture is poured onto crushed ice, leading to the precipitation of the crude this compound.

-

Purification: The precipitate is collected by vacuum filtration and washed thoroughly with cold water to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a water/ethanol mixture, to yield the final product.

References

- 1. yaghi.berkeley.edu [yaghi.berkeley.edu]

- 2. CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google Patents [patents.google.com]

- 3. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. azom.com [azom.com]

- 6. MOF-5 - Wikipedia [en.wikipedia.org]

p-Phenylenediacetic Acid: A Versatile Linker in Materials Science and a Precursor in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

p-Phenylenediacetic acid (p-PDA), a dicarboxylic acid featuring a central benzene ring, has emerged as a significant building block in various fields of chemical research. Its rigid phenylene core, combined with the flexible acetic acid moieties, imparts unique structural and functional properties to the molecules and materials derived from it. This guide provides a comprehensive overview of the primary research applications of p-PDA, with a focus on its role in the synthesis of metal-organic frameworks (MOFs), polymers, and its potential as a precursor in the development of pharmaceuticals and fluorescent probes. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its application in a research setting.

Core Applications in Research

The utility of this compound in research is primarily centered around its bifunctional nature, allowing it to act as a linker or monomer in the synthesis of larger, more complex structures. Its key application areas include:

-

Metal-Organic Frameworks (MOFs): The carboxylate groups of p-PDA can coordinate with metal ions to form extended, porous networks known as MOFs. The geometry and rigidity of the p-phenylene spacer play a crucial role in determining the topology and properties of the resulting framework.[1]

-

Polymers: As a dicarboxylic acid, p-PDA can undergo polycondensation reactions with diamines or diols to produce polyamides and polyesters, respectively. These polymers can exhibit desirable properties such as high thermal stability and liquid crystallinity.[2][]

-

Pharmaceutical Intermediates: The phenylacetic acid moiety is a common scaffold in medicinal chemistry. While specific drugs derived directly from p-PDA are not widely documented in publicly available literature, its structural motifs are of interest in the design of new therapeutic agents.[4][5]

-

Fluorescent Probes: The fluorescent properties of the aromatic ring in p-PDA make it a candidate for incorporation into fluorescent sensors and probes.[][4]

Physicochemical and Structural Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and application in synthesis.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₀O₄ | [4] |

| Molecular Weight | 194.18 g/mol | [4] |

| Appearance | White to pale yellow crystalline powder | [4] |

| Melting Point | 258-260 °C | [4] |

| Purity | ≥97% (HPLC) | [4] |

| Solubility | Slightly soluble in water; soluble in ethanol, acetone | [4] |

Experimental Protocols

Detailed methodologies for the synthesis of materials using this compound are crucial for reproducible research. The following sections provide experimental protocols for the synthesis of a lanthanide-based metal-organic framework and a general procedure for polyamide synthesis.

Synthesis of a Lanthanide-Organic Framework

This protocol is based on the hydrothermal synthesis of a three-dimensional lanthanide-organic framework using this compound (referred to as 1,4-H₂pda in the source literature).[6]

Materials:

-

Lanthanum chloride (LaCl₃)

-

This compound (H₂(p-pda))

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

-

Diethyl ether

-

Agar-agar gel

Procedure:

-

Preparation of the Sodium Salt of this compound:

-

Prepare a suspension of this compound in deionized water.

-

Add two equivalents of sodium hydroxide to the suspension to obtain a clear solution of the disodium salt (Na₂(p-pda)).

-

Evaporate the solution to dryness.

-

Reflux the solid residue in ethanol for one hour.

-

Induce precipitation of Na₂(p-pda) by adding diethyl ether.

-

Collect the precipitate, which is obtained in approximately 90% yield.[6]

-

-

Crystal Growth via Gel Diffusion:

-

Prepare a U-shaped tube containing an agar-agar gel according to standard procedures.

-

Prepare a dilute aqueous solution of lanthanum chloride (e.g., 0.25 mmol in 10 mL).

-

Prepare a dilute aqueous solution of the sodium salt of p-phenylenediacetate (e.g., 0.25 mmol in 10 mL).

-

Carefully layer the lanthanum chloride solution on one side of the U-tube and the sodium p-phenylenediacetate solution on the other side.

-

Allow the solutions to diffuse slowly through the gel.

-

Prismatic single crystals of the coordination polymer, {[La₂(C₁₀H₈O₄)₃(H₂O)₄]·8H₂O}∞, will form within the gel over several weeks.[6]

-

Characterization:

The resulting crystals can be characterized by single-crystal X-ray diffraction, powder X-ray diffraction, elemental analysis, thermogravimetric analysis, and FT-IR spectroscopy.

General Protocol for Polyamide Synthesis

This protocol outlines a general method for the synthesis of polyamides via polycondensation of this compound with a diamine. The specific reaction conditions and monomers can be varied to achieve polymers with different properties.

Materials:

-

This compound

-

A selected diamine (e.g., 1,4-phenylenediamine, hexamethylenediamine)

-

Thionyl chloride

-

N-methyl-2-pyrrolidone (NMP)

-

Pyridine

Procedure:

-

Activation of this compound:

-

In a reaction flask, suspend this compound in an excess of thionyl chloride.

-

Gently reflux the mixture until the solid has completely dissolved and the evolution of HCl gas has ceased. This indicates the formation of the diacid chloride.

-

Remove the excess thionyl chloride under reduced pressure.

-

-

Polycondensation:

-

Dissolve the synthesized diacid chloride in a suitable anhydrous solvent, such as NMP.

-

In a separate flask, dissolve an equimolar amount of the chosen diamine in anhydrous NMP containing a small amount of pyridine (to act as an acid scavenger).

-

Cool the diamine solution in an ice bath.

-

Slowly add the diacid chloride solution to the diamine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure complete polymerization.

-

-

Isolation and Purification of the Polyamide:

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol or water.

-

Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove any unreacted monomers and salts.

-

Dry the polymer under vacuum at an elevated temperature.

-

Characterization:

The resulting polyamide can be characterized by techniques such as FT-IR spectroscopy (to confirm the formation of amide bonds), nuclear magnetic resonance (NMR) spectroscopy, gel permeation chromatography (GPC) to determine the molecular weight and polydispersity, and thermal analysis (TGA and DSC) to evaluate its thermal stability and glass transition temperature.

Visualizing Workflows and Relationships

To better understand the role of this compound in research, the following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships.

References

- 1. researchgate.net [researchgate.net]

- 2. Enhanced Thermal Conductivities of Liquid Crystal Polyesters from Controlled Structure of Molecular Chains by Introducing Different Dicarboxylic Acid Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 98% Purity | MOF Linker & Cross-Coupling | Alkemist [alkemist.org]

- 5. US4181736A - Phenylacetic acid derivatives and therapeutic composition containing same - Google Patents [patents.google.com]

- 6. Synthesis and crystal structure of a new coordination polymer based on lanthanum and 1,4-phenylenediacetate ligands - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Solubility of p-Phenylenediacetic Acid in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of p-phenylenediacetic acid (p-PDA), a versatile building block in organic synthesis and material science. Understanding its solubility in various common laboratory solvents is crucial for its application in research, development, and manufacturing processes, particularly in the pharmaceutical and polymer industries. This document compiles available quantitative and qualitative solubility data, details experimental methodologies for solubility determination, and presents a logical workflow for such experiments.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium defined as the maximum concentration of the solute that can dissolve in the solvent at a given temperature and pressure. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. The interplay of intermolecular forces, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, between the solute (this compound) and the solvent molecules dictates the extent of solubility.

This compound [C₆H₄(CH₂COOH)₂] is a dicarboxylic acid with a nonpolar benzene ring and two polar carboxylic acid functional groups. This amphiphilic nature results in a varied solubility profile across different classes of solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of common laboratory solvents. It is important to note that comprehensive, temperature-dependent solubility data for p-PDA is not widely available in the public domain. The data presented here is compiled from various chemical suppliers and databases.

| Solvent Classification | Solvent Name | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Polar Aprotic | Dimethylformamide (DMF) | C₃H₇NO | 5 mg/mL[1][2] | Not Specified | - |

| Polar Protic | Ethanol | C₂H₅OH | 30 mg/mL[1][2] | Not Specified | Soluble |

| Polar Protic | Water | H₂O | Slightly Soluble[2][3] | Not Specified | The two carboxylic acid groups can form hydrogen bonds with water, but the hydrophobic benzene ring limits solubility. |

| Polar Aprotic | Acetone | C₃H₆O | Soluble | Not Specified | Qualitative data indicates solubility. |

| Other | Ethyl Acetate | C₄H₈O₂ | Soluble in the ethyl ester form[4] | Not Specified | Data for the parent acid is not readily available. |

| Other | Methanol | CH₃OH | Soluble in the ethyl ester form[4] | Not Specified | Data for the parent acid is not readily available. |

Note: The lack of extensive quantitative data highlights a gap in the publicly available chemical literature for this compound. The provided data should be used as a guideline, and it is highly recommended to experimentally determine the solubility for specific applications and conditions.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for process development and quality control. The following are detailed methodologies for two common and reliable experimental techniques for determining the solubility of a solid organic compound like this compound.

Isothermal Shake-Flask Method (Gravimetric Analysis)

This gravimetric method is a gold-standard technique for determining thermodynamic solubility.

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the undissolved solid is separated, and the concentration of the solute in the saturated solution is determined by evaporating the solvent and weighing the residue.

Apparatus and Materials:

-

This compound (solid)

-

Selected solvent(s) of interest

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance (accurate to ±0.1 mg)

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm)

-

Vials or flasks with secure caps

-

Oven for drying

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, ensuring there will be undissolved solid remaining at equilibrium.

-

Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature. Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette. To avoid precipitation or further dissolution, immediately filter the aliquot using a syringe filter into a pre-weighed, clean, and dry collection vial.

-

Solvent Evaporation: Place the collection vials with the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A gentle stream of nitrogen can be used to accelerate evaporation.

-

Gravimetric Analysis: Once the solvent is completely evaporated, cool the vials in a desiccator to room temperature and weigh them on an analytical balance.

-

Calculation: The solubility (S) is calculated using the following formula:

S ( g/100 mL) = [(mass of vial + residue) - (mass of empty vial)] / (volume of aliquot taken in mL) * 100

Caption: Workflow for UV-Vis Spectroscopic Solubility Determination.

Conclusion

The solubility of this compound is a critical parameter for its effective use in various scientific and industrial applications. While existing data provides a foundational understanding, this guide highlights the need for more comprehensive quantitative solubility studies across a broader range of solvents and temperatures. The detailed experimental protocols provided herein offer robust methodologies for researchers to determine the solubility of this compound with high accuracy, enabling better process design, optimization, and formulation development.

References

p-Phenylenediacetic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Phenylenediacetic acid (p-PDA), also known as 1,4-benzenediacetic acid, is a versatile chemical intermediate utilized in various research and industrial applications, including the synthesis of polymers, liquid crystals, and as a building block for pharmaceutical compounds.[1][] This guide provides an in-depth overview of the safety, handling, and toxicological profile of this compound to ensure its safe use in a laboratory and drug development setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its irritant properties.

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Pictogram:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₀O₄ | [1][3] |

| Molecular Weight | 194.18 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 248-252 °C (lit.) | [3] |

| Boiling Point | 410.7 °C at 760 mmHg | |

| Density | 1.345 g/cm³ | |

| Solubility | Soluble in ethanol (30 mg/ml) and DMF (5 mg/ml).[1] Slightly soluble in water. | |

| CAS Number | 7325-46-4 | [3] |

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize the risk of exposure and ensure a safe working environment.

4.1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly.

-

Skin and Body Protection: A laboratory coat should be worn. In situations with a risk of significant exposure, additional protective clothing may be necessary.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 (or equivalent) particulate respirator should be used.

4.2. Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders or generating dust.

4.3. Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents and strong bases.

Emergency Procedures

5.1. First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[4] |

5.2. Accidental Release Measures

-

Evacuate personnel from the area.

-

Wear appropriate PPE as described in Section 4.1.

-

Avoid generating dust.

-

Carefully sweep up the spilled material and place it in a suitable, closed container for disposal.

-

Clean the spill area with a wet cloth or paper towels to remove any remaining residue.

-

Prevent the spilled material from entering drains or waterways.

5.3. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: May produce carbon monoxide and carbon dioxide upon combustion.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols for Hazard Assessment

The irritant properties of this compound are determined using standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols provide a framework for assessing skin and eye irritation potential, with a strong emphasis on in vitro methods to reduce animal testing.

6.1. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This test method evaluates the potential of a chemical to cause skin irritation by using a three-dimensional reconstructed human epidermis model that mimics the properties of human skin.[5][6][7]

-

Principle: The test chemical is applied topically to the RhE model. Skin irritation is assessed by measuring the viability of the cells after a defined exposure period using a colorimetric assay (e.g., MTT assay). A significant reduction in cell viability indicates that the chemical is an irritant.[6][7]

-

Methodology:

-

Tissue Preparation: Reconstructed human epidermis tissue models are received and pre-incubated in a defined culture medium.

-

Test Substance Application: A precise amount of this compound (as a solid or in a suitable solvent) is applied to the surface of the tissue. Negative and positive controls are run in parallel.

-

Exposure: The tissues are exposed to the test substance for a specified duration (e.g., 60 minutes).[6]

-

Post-Exposure Incubation: After exposure, the test substance is removed by rinsing, and the tissues are incubated in fresh medium for a recovery period (e.g., 42 hours).[6]

-

Viability Assessment: The viability of the tissue is determined using the MTT assay. Viable cells convert the MTT tetrazolium salt into a blue formazan product, which is then extracted and quantified spectrophotometrically.

-

Data Interpretation: The percentage of viable cells in the treated tissues is compared to the negative control. A mean tissue viability of ≤ 50% classifies the substance as a skin irritant (UN GHS Category 2).[6]

-

6.2. In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD TG 492)

This test method is used to identify chemicals that do not require classification for eye irritation or serious eye damage.[8][9]

-

Principle: Similar to the skin irritation test, this method uses a three-dimensional reconstructed human cornea-like epithelium model. The potential for eye irritation is determined by assessing cytotoxicity following exposure to the test chemical.[8][9]

-

Methodology:

-

Tissue Preparation: Reconstructed human cornea-like epithelium tissue models are equilibrated in culture medium.

-

Test Substance Application: The test substance is applied topically to the surface of the corneal models.

-

Exposure: The exposure duration is typically 30 minutes for liquids and 6 hours for solids.[9]

-

Post-Exposure Incubation: The test substance is rinsed off, and the tissues are incubated for a post-exposure period.[9]

-

Viability Assessment: Cell viability is measured using the MTT assay.

-

Data Interpretation: If the mean tissue viability is > 60%, the chemical is classified as a non-irritant (UN GHS No Category). If the viability is ≤ 60%, further testing may be required to determine the specific irritation category.[10]

-

Logical Workflow for Chemical Hazard Identification

The following diagram illustrates a general workflow for identifying and characterizing the hazards of a chemical substance like this compound, emphasizing a tiered approach that prioritizes existing data and in vitro methods.

References

- 1. caymanchem.com [caymanchem.com]

- 3. This compound 97 7325-46-4 [sigmaaldrich.com]

- 4. A model of human phenylalanine metabolism in normal subjects and in phenylketonuric patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. senzagen.com [senzagen.com]

- 7. oecd.org [oecd.org]

- 8. Study Design of In Vitro Eye Irritation EpiOcular (OECD 492) Study Design - Tox Lab [toxlab.co]

- 9. dermatest.com [dermatest.com]

- 10. x-cellr8.com [x-cellr8.com]

An In-depth Technical Guide to the Synthesis of p-Phenylenediacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of various derivatives of p-Phenylenediacetic acid (p-PDA), a versatile scaffold in organic synthesis and material science. This document details experimental protocols for the preparation of key derivatives, presents quantitative data in structured tables for comparative analysis, and visualizes synthetic workflows.

Introduction

This compound is a dicarboxylic acid featuring a central benzene ring with two acetic acid moieties in a para-substitution pattern. This symmetrical structure provides a rigid core that can be functionalized at the carboxylic acid groups to generate a diverse range of derivatives, including esters, amides, polymers, and macrocycles. These derivatives have found applications in various fields, from the development of novel polymers and metal-organic frameworks (MOFs) to the synthesis of biologically active molecules. This guide focuses on the core synthetic methodologies for preparing these important compounds.

Synthesis of this compound Esters

The esterification of this compound is a common transformation to modify its properties and to create precursors for further reactions. Various methods, including Fischer-Speier esterification and catalyst-mediated reactions, are employed.

General Experimental Protocol: Fischer-Speier Esterification of this compound

This protocol describes the synthesis of diethyl 2,2'-(1,4-phenylene)diacetate.

Materials:

-

1,4-Phenylenediacetic acid

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1,4-phenylenediacetic acid and a molar excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diethyl 2,2'-(1,4-phenylene)diacetate.

-

Purify the product by recrystallization or column chromatography.

Quantitative Data for this compound Ester Synthesis

| Derivative Name | Alcohol | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Diethyl 2,2'-(1,4-phenylene)diacetate | Ethanol | H₂SO₄ or p-TsOH | Ethanol (reflux) | Varies | Reflux | 85-90 | [1] |

| p-Cresyl phenyl acetate | p-Cresol | Al³⁺-montmorillonite nanoclay | Toluene | 6 | Reflux | >90 | [2] |

| 2,3-dihydroxypropyl 2-phenylacetate | Glycerol | Amberlyst-15 | None (excess alcohol) | 6 | 110 | ~80 | [3] |

*Note: These examples utilize phenylacetic acid as the starting material, but the protocols are adaptable for this compound.

Experimental Workflow for Fischer-Speier Esterification

Synthesis of p-Phenylenediacetamide Derivatives

Amide derivatives of p-PDA are synthesized through the reaction of this compound or its activated forms (e.g., acyl chlorides) with various amines. These derivatives are of interest in polymer chemistry and for their potential biological activities.

General Experimental Protocol: Amidation via Acyl Chloride

This protocol outlines the synthesis of N,N'-dialkyl-p-phenylenediacetamide starting from this compound.

Step 1: Synthesis of p-Phenylenediacetyl Dichloride

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous solvent (e.g., dichloromethane (DCM) or toluene)

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in an anhydrous solvent.

-

Add a catalytic amount of anhydrous DMF.

-

Slowly add an excess of thionyl chloride or oxalyl chloride to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (cessation of gas evolution).

-

Cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude p-phenylenediacetyl dichloride, which is often used directly in the next step.

Step 2: Synthesis of N,N'-Dialkyl-p-phenylenediacetamide

Materials:

-

p-Phenylenediacetyl dichloride (from Step 1)

-

Primary or secondary amine (e.g., diethylamine)

-

Anhydrous solvent (e.g., DCM or THF)

-

Tertiary amine base (e.g., triethylamine or pyridine)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the crude p-phenylenediacetyl dichloride in an anhydrous solvent under an inert atmosphere.

-

Cool the solution to 0 °C.

-

In a separate flask, dissolve the desired amine and a tertiary amine base (as an HCl scavenger) in the same anhydrous solvent.

-

Slowly add the amine solution to the acyl chloride solution at 0 °C with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter and concentrate the solution under reduced pressure to yield the crude amide.

-

Purify the product by recrystallization or column chromatography.

Quantitative Data for p-Phenylenediacetamide Synthesis

| Derivative Name | Amine | Coupling Method | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| N,N-diethyl-2-phenyl acetamide* | Diethylamine | N,N-diethyl carbamoyl chloride/1-methylimidazole | - | 0.4-0.6 | 10-50 | - | [4] |

| N,N-Diethyl-p-phenylenediamine** | Diethylamine | Multi-step from 4-fluoronitrobenzene | DMSO, Methanol, DCM | Varies | 90, RT | 89 (step 1), 90 (step 2), 90 (step 3) | [5] |

| N-(4-((4-(3-Fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide*** | 4-((4-(3-Fluorophenyl)thiazol-2-yl)amino)aniline | Acetylation | - | - | - | 82 | [3] |

*Note: This example uses phenylacetic acid. The protocol is a one-pot synthesis of a mono-amide. **Note: This is a synthesis of a related diamine, not a direct derivative of p-PDA, but illustrates relevant synthetic transformations. ***Note: This is a more complex derivative illustrating the synthesis of an acetamide on a phenylenediamine core.

Experimental Workflow for Amidation via Acyl Chloride

References

- 1. Synthesis of a Macrocycle Based on Linked Amino Acid Mimetics (LAAM) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

A Technical Guide to the Spectroscopic Analysis of p-Phenylenediacetic Acid

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for p-Phenylenediacetic acid. It is intended for researchers, scientists, and professionals in drug development who utilize this compound as a versatile building block in organic synthesis. This guide presents key spectral data in a structured format, outlines generalized experimental protocols for data acquisition, and visualizes the analytical workflow.

Spectroscopic Data of this compound

The following tables summarize the key ¹H NMR and ¹³C NMR chemical shifts, as well as the characteristic IR absorption bands for this compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~12.4 | Singlet | 2 x -COOH |

| ~7.19 | Singlet | 4 x Ar-H |

| ~3.54 | Singlet | 2 x -CH₂- |

Solvent: DMSO-d₆

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~172 | 2 x -COOH |

| ~135 | 2 x Ar-C (quaternary) |

| ~129 | 4 x Ar-CH |

| ~40 | 2 x -CH₂- |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy Data

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1500 | Medium | C=C stretch (Aromatic Ring) |

| ~1420 | Medium | O-H bend (Carboxylic Acid) |

| ~1240 | Medium | C-O stretch (Carboxylic Acid) |

| ~920 | Broad | O-H bend (out-of-plane, dimer) |

Technique: Attenuated Total Reflectance (ATR) or KBr pellet

Experimental Protocols

The following sections provide generalized methodologies for acquiring NMR and IR spectra of this compound. Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (Example for a 400 MHz spectrometer):

-

¹H NMR:

-

Tune and shim the instrument to the DMSO-d₆ lock signal.

-

Acquire the spectrum with a standard pulse program (e.g., zg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

IR Spectroscopy Protocol (ATR)

-

Sample Preparation:

-

Ensure the ATR crystal is clean.

-

Place a small amount of powdered this compound onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Set the spectral range (e.g., 4000-400 cm⁻¹).

-

Select an appropriate number of scans (e.g., 16-32) and resolution (e.g., 4 cm⁻¹).

-

-

Data Acquisition and Processing:

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound like this compound using spectroscopic methods.

Caption: Workflow for the spectroscopic analysis of this compound.

Unveiling the Solid-State Architecture of p-Phenylenediacetic Acid: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of p-Phenylenediacetic acid (p-PDA), a versatile building block in supramolecular chemistry and materials science. The following sections detail the precise atomic arrangement determined by single-crystal X-ray diffraction, the experimental protocols for its synthesis and crystallization, and a visual representation of the structural determination workflow. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this foundational molecule.

Core Crystallographic Data

The crystal structure of this compound has been determined with high precision. The compound crystallizes in the monoclinic system with the space group P2₁/c. A key feature of the structure is the presence of a crystallographically imposed center of symmetry within the molecule. The asymmetric unit contains one-half of the p-PDA molecule.

The crystal packing is dominated by intermolecular O—H···O hydrogen bonds, which link the molecules into chains extending along the direction. These chains are subsequently stacked along the b-axis, forming a stable three-dimensional network.[1] The acetic acid group is oriented nearly perpendicular to the plane of the benzene ring, with a dihedral angle of 84.46 (6)°.[1]

A summary of the key crystallographic data is presented in Table 1.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.2747 (4)[1] |

| b (Å) | 4.7218 (2)[1] |

| c (Å) | 10.1686 (4)[1] |

| β (°) | 116.220 (2)[1] |

| Volume (ų) | 442.57 (3)[1] |

| Z | 2[1] |

| Temperature (K) | 100.0 (1)[1] |

| Radiation Wavelength (Å) | 0.71073 (Mo Kα) |

| R-factor (%) | 4.1[1] |

| CCDC Deposition Number | 654924 |

Table 1: Crystallographic Data for this compound.

Experimental Protocols

Synthesis and Crystallization of this compound

Commercial grade this compound was utilized for the crystallization experiments. Single crystals suitable for X-ray diffraction were obtained through the slow evaporation of a solvent mixture.

Procedure:

-

19.42 mg (0.1 mmol) of this compound was dissolved in a 2:1 (v/v) mixture of methanol and chloroform.[1]

-

The resulting solution was allowed to stand undisturbed at ambient temperature.

-

Slow evaporation of the solvents over a period of several days yielded colorless, single crystals of this compound.[1]

X-ray Diffraction Data Collection and Structure Refinement

The determination of the crystal structure was performed using a Bruker SMART APEXII CCD area-detector diffractometer.

Procedure:

-

A suitable single crystal with dimensions 0.56 x 0.23 x 0.04 mm was selected and mounted on the diffractometer.[1]

-

The crystal was cooled to 100.0 (1) K using an Oxford Cryosystem Cobra low-temperature attachment.[1]

-

X-ray diffraction data were collected using Mo Kα radiation (λ = 0.71073 Å).

-

A total of 6558 reflections were measured, of which 1293 were independent.[1]

-

The structure was solved and refined using the SHELXTL software package.[1]

-

All hydrogen atoms were located in a difference map and were refined isotropically.[1]

-

A multi-scan absorption correction was applied using SADABS.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the key stages involved in the determination of the crystal structure of this compound, from sample preparation to final data analysis.

Caption: Experimental workflow for the crystal structure determination of this compound.

References

p-Phenylenediacetic Acid: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

p-Phenylenediacetic acid (p-PDA), a dicarboxylic acid featuring a central benzene ring, has emerged as a crucial and versatile building block in the field of organic synthesis. Its rigid phenyl core, combined with the reactive carboxylic acid functionalities at the para positions, allows for its incorporation into a diverse array of molecular architectures. This technical guide provides a comprehensive overview of the applications of p-PDA in the synthesis of polymers, including high-performance liquid crystal polyesters and polyamides, as well as its role as a linker in the construction of metal-organic frameworks (MOFs). Detailed experimental protocols, quantitative data, and a visualization of a relevant biological mechanism of action are presented to assist researchers in leveraging the unique properties of this valuable synthetic precursor.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of p-PDA is essential for its effective use in synthesis. Key properties are summarized in the table below.

| Property | Value |

| CAS Number | 7325-46-4 |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| Appearance | White to pale yellow crystalline powder |

| Melting Point | 248-252 °C |

| Solubility | Slightly soluble in water; soluble in ethanol, acetone, and DMF.[1] |

| Purity | Typically ≥97% (HPLC) |

Applications in Polymer Synthesis

The difunctional nature of p-PDA makes it an excellent monomer for step-growth polymerization reactions, leading to the formation of polyesters and polyamides with desirable thermal and mechanical properties.

Liquid Crystal Polyesters

This compound is a key component in the synthesis of thermotropic liquid crystal polyesters (LCPs). These materials exhibit highly ordered structures in the melt phase, which can be retained upon cooling to form solids with exceptional strength and stiffness. The rigid p-phenylene unit of p-PDA contributes to the mesogenic character of the polymer backbone.

A notable example is the synthesis of a biphenyl-based liquid crystal polyester (PEOP) through melt polycondensation of this compound with a custom-synthesized dihydroxy monomer, 4',4'''-[1,2-ethanediyl-bis(oxy-2,1-ethanediyloxy)]-bis(p-hydroxybiphenyl).[2][3]

Quantitative Data for PEOP Liquid Crystal Polyester:

| Property | Value |

| Melting Temperature (T₁) | 94.3 °C |

| Clearing Point (T₂) | 185.5 °C |

| Thermal Conductivity (λ) | 0.38 W/(m·K) |

| Heat Resistance Index (T HRI) | 171.8 °C |

| Elasticity Modulus | 2.3 GPa |

| Hardness | 149.6 MPa |

Experimental Protocol: Melt Polycondensation for Liquid Crystal Polyester Synthesis [2][3]

This protocol describes the synthesis of the dihydroxy monomer followed by the melt polycondensation with this compound.

Part 1: Synthesis of 4',4'''-[1,2-Ethanediyl-Bis(Oxy-2,1-Ethanediyloxy)]-Bis(p-Hydroxybiphenyl) (EOEH)

-

Dissolve 6.8 g of TGT (1,2-bis(2-chloroethoxy)ethane) and 5.6 g of 4,4'-biphenol (BP) in 50.0 mL of tetrahydrofuran (THF) with magnetic stirring.

-

Add 20.7 g of K₂CO₃ and 3.5 g of KI to the solution.

-

Heat the mixture at 80°C for 48 hours.

-

Filter the hot reaction mixture and wash the residue with THF.

-

Remove THF from the filtrate by rotary evaporation to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield the pure EOEH monomer.

Part 2: Melt Polycondensation

-

Combine equimolar amounts of the synthesized EOEH monomer and this compound in a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet/outlet.

-

Heat the mixture under a nitrogen atmosphere to the melting point of the monomers to initiate the esterification reaction.

-

Gradually increase the temperature while applying a vacuum to facilitate the removal of the water byproduct and drive the polymerization to completion.

-

Continue the reaction until a high-viscosity polymer melt is obtained.

-

Cool the polymer to room temperature and collect the solid polyester.

Polyamides

This compound can be reacted with various diamines through polycondensation to produce polyamides. The resulting polymers can exhibit high thermal stability and mechanical strength, making them suitable for applications as engineering plastics and high-performance fibers. The synthesis can be carried out via solution or interfacial polycondensation methods.

While a specific detailed protocol for the direct polycondensation of p-PDA with a diamine was not found in the searched literature, a general procedure for solution polycondensation can be adapted.

Experimental Protocol: General Solution Polycondensation for Polyamide Synthesis

-

In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of a chosen diamine (e.g., hexamethylenediamine) in an anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).

-

In a separate flask, convert this compound to its more reactive diacyl chloride derivative by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This is a common strategy to achieve high molecular weight polyamides under milder conditions.

-

Slowly add the solution of p-phenylenediacetoyl dichloride to the stirred solution of the diamine at a low temperature (e.g., 0-5 °C) to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure complete polymerization.

-

Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent such as methanol or water.

-

Collect the polymer by filtration, wash it thoroughly to remove any unreacted monomers and byproducts, and dry it under vacuum.

Application in Metal-Organic Frameworks (MOFs)

The rigid structure and divergent carboxylate groups of this compound make it an excellent organic linker for the construction of metal-organic frameworks (MOFs). These crystalline porous materials have gained significant attention for their applications in gas storage, separation, and catalysis. The geometry and length of the p-PDA linker influence the topology and pore dimensions of the resulting MOF.

While a specific, complete protocol for a MOF synthesized with p-PDA was not found, a general solvothermal synthesis method, commonly used for creating zinc-based MOFs with similar dicarboxylate linkers, can be adapted.

Experimental Protocol: General Solvothermal Synthesis of a Zinc-based MOF [4][5]

-

In a glass vial, dissolve a zinc salt, such as zinc acetate dihydrate (Zn(OAc)₂·2H₂O), and this compound in a high-boiling polar solvent, typically N,N-dimethylformamide (DMF). The molar ratio of metal salt to linker is a critical parameter that needs to be optimized.[4]

-

Seal the vial tightly and place it in a programmable oven.

-

Heat the mixture to a specific temperature, generally between 100 °C and 150 °C, and hold it at that temperature for a predetermined period, often ranging from 12 to 48 hours, to allow for the formation of crystalline MOF.

-

After the reaction, allow the oven to cool down slowly to room temperature to promote the growth of well-defined crystals.

-

Collect the crystalline product by filtration or decantation.

-

Wash the product with fresh DMF and then with a more volatile solvent like ethanol or chloroform to remove unreacted starting materials and residual DMF from the pores.

-

Activate the MOF by heating it under vacuum to remove the solvent molecules occluded within the pores, making the porous network accessible.

Characterization of MOFs:

The successful synthesis and characterization of MOFs are confirmed through various analytical techniques:

-

Powder X-Ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF.[4][6]

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the framework and confirm the removal of guest solvent molecules during activation.[4][6]

-

Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the activated MOF from nitrogen adsorption-desorption isotherms.[4]

Biological Activity of Phenylacetic Acid Derivatives and Mechanism of Action

Derivatives of phenylacetic acid have demonstrated a range of biological activities, including antimicrobial properties. Understanding the mechanism of action of these compounds is crucial for the development of new therapeutic agents. A study on phenylacetic acid (PAA), the parent compound of p-PDA, revealed its antibacterial mechanism against Agrobacterium tumefaciens.[2]

Key aspects of the antibacterial mechanism of PAA include:

-

Disruption of Cell Membrane Integrity: PAA treatment leads to increased cell membrane permeability, resulting in the leakage of intracellular components such as nucleic acids and proteins.[2]

-

Inhibition of Protein Synthesis: The overall synthesis of bacterial proteins is inhibited upon exposure to PAA.[2]

-

Metabolic Disruption: PAA interferes with key metabolic pathways. Specifically, it has been shown to decrease the activity of malate dehydrogenase (MDH) and succinate dehydrogenase (SDH), two crucial enzymes in the tricarboxylic acid (TCA) cycle.[2]

-

Induction of Oxidative Stress: Treatment with PAA leads to a significant increase in the levels of reactive oxygen species (ROS) within the bacterial cells.[2]

This multifaceted mechanism of action highlights the potential of phenylacetic acid derivatives as a basis for the development of novel antimicrobial agents.

Visualization of the Antibacterial Mechanism of Phenylacetic Acid:

Caption: Antibacterial mechanism of phenylacetic acid.

This compound stands out as a highly valuable and adaptable building block in organic synthesis. Its incorporation into polymers can lead to materials with exceptional properties, such as the high thermal and mechanical performance observed in liquid crystal polyesters. As a linker in metal-organic frameworks, it offers the potential to create novel porous materials with tailored functionalities. Furthermore, the inherent biological activity of the phenylacetic acid scaffold provides a promising avenue for the development of new pharmaceutical compounds. The experimental protocols and data presented in this guide serve as a foundational resource for researchers aiming to explore and exploit the full potential of this compound in their synthetic endeavors. Further research into the synthesis of novel polymers and MOFs using p-PDA, along with detailed investigations into the biological activities of its derivatives, will undoubtedly continue to expand the utility of this remarkable molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial activity of phenyllactic acid against Klebsiella pneumoniae and its effect on cell wall membrane and genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ortho-, Meta-, and Para-Phenylenediacetic Acid Isomers for Researchers and Drug Development Professionals

An Introduction to Phenylenediacetic Acid Isomers

Phenylenediacetic acid (PDDA) isomers—ortho, meta, and para—are dicarboxylic acids featuring two acetic acid groups attached to a benzene ring at positions 1,2-, 1,3-, and 1,4-, respectively. These structural isomers share the same molecular formula, C₁₀H₁₀O₄, and a molecular weight of 194.18 g/mol .[1][2][3] However, the spatial arrangement of the carboxymethyl groups significantly influences their physicochemical properties, crystal structures, and potential applications, particularly in the fields of materials science and drug development. Their utility as building blocks in the synthesis of metal-organic frameworks (MOFs), fluorescent probes, and as intermediates for pharmaceuticals underscores the importance of a comprehensive understanding of their individual characteristics.[4][5] This guide provides a detailed comparison of the core properties of ortho-, meta-, and para-phenylenediacetic acid, complete with experimental protocols and data presented for easy comparison.

Physicochemical Properties

The positional isomerism of phenylenediacetic acids leads to distinct differences in their physical properties, most notably their melting points and solubility. These variations are primarily attributed to differences in crystal packing and intermolecular hydrogen bonding capabilities.

| Property | ortho-Phenylenediacetic Acid | meta-Phenylenediacetic Acid | para-Phenylenediacetic Acid |

| CAS Number | 7500-53-0 | 19806-17-8[2] | 7325-46-4[4] |

| Molecular Formula | C₁₀H₁₀O₄ | C₁₀H₁₀O₄[2] | C₁₀H₁₀O₄[4] |

| Molecular Weight | 194.18 g/mol | 194.18 g/mol [2] | 194.18 g/mol [4] |

| Melting Point | 150-152 °C | 175-177 °C | 258-260 °C[4] |

| pKa₁ (Predicted) | ~3.9 | ~3.9 | ~4.0 |

| pKa₂ (Predicted) | ~5.4 | ~5.4 | ~5.5 |

| Aqueous Solubility | Slightly soluble | Slightly soluble | Slightly soluble[4] |

| Organic Solvent Solubility | Soluble in ethanol, acetone | Soluble in ethanol, acetone | Soluble in ethanol, acetone, DMF[4][5] |

Table 1: Comparative Physicochemical Properties of Phenylenediacetic Acid Isomers.

Spectroscopic Data

The structural differences between the isomers are clearly reflected in their spectroscopic data. Below is a summary of typical ¹H and ¹³C NMR chemical shifts observed in DMSO-d₆ and characteristic FTIR absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Isomer | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |

| ortho- | ~12.4 (br s, 2H, COOH), ~7.2-7.4 (m, 4H, Ar-H), ~3.6 (s, 4H, CH₂) | ~173 (C=O), ~135 (Ar-C), ~131 (Ar-CH), ~128 (Ar-CH), ~40 (CH₂) |

| meta- | ~12.4 (br s, 2H, COOH), ~7.2-7.3 (m, 4H, Ar-H), ~3.6 (s, 4H, CH₂) | ~173 (C=O), ~137 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~127 (Ar-CH), ~41 (CH₂) |

| para- | ~12.4 (br s, 2H, COOH), ~7.2 (s, 4H, Ar-H), ~3.5 (s, 4H, CH₂) | ~173 (C=O), ~136 (Ar-C), ~129 (Ar-CH), ~41 (CH₂) |

Table 2: Comparative ¹H and ¹³C NMR Data for Phenylenediacetic Acid Isomers in DMSO-d₆. Note: Chemical shifts are approximate and can vary based on concentration and experimental conditions. The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm for ¹H NMR and ~39.52 ppm for ¹³C NMR.[1]

Infrared (IR) Spectroscopy

| Isomer | Characteristic FTIR Bands (cm⁻¹) |

| ortho- | ~3000 (O-H stretch, broad), ~1700 (C=O stretch), ~1600, ~1480 (C=C aromatic stretch) |

| meta- | ~3000 (O-H stretch, broad), ~1700 (C=O stretch), ~1600, ~1480 (C=C aromatic stretch) |

| para- | ~3000 (O-H stretch, broad), ~1700 (C=O stretch), ~1600, ~1500 (C=C aromatic stretch) |

Table 3: Characteristic FTIR Absorption Bands for Phenylenediacetic Acid Isomers.

Mass Spectrometry

The electron ionization mass spectra of the three isomers are expected to show a molecular ion peak (M⁺) at m/z 194. Subsequent fragmentation patterns would likely involve the loss of carboxyl groups (-COOH, 45 Da) and carboxymethyl groups (-CH₂COOH, 59 Da), leading to common fragment ions. However, subtle differences in fragment ion intensities may exist due to the different substitution patterns.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and analysis of phenylenediacetic acid isomers. The following sections provide generalized yet detailed methodologies for their preparation.

Synthesis of Phenylenediacetic Acids

A common and effective method for the synthesis of phenylenediacetic acids involves a two-step process starting from the corresponding xylene isomers: radical bromination followed by cyanation and subsequent hydrolysis of the resulting dinitrile.

Step 1: Synthesis of Phenylenediacetonitriles from Xylenes

This procedure outlines the general steps for the radical bromination of a xylene isomer followed by nucleophilic substitution with cyanide.

-

Materials:

-

o-, m-, or p-Xylene (1.0 eq)

-

N-Bromosuccinimide (NBS) (2.2 eq)

-

Benzoyl peroxide (BPO) (catalytic amount, ~0.02 eq)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium cyanide (NaCN) (2.5 eq)

-

Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent

-

Deionized water

-

Dichloromethane or other suitable organic solvent for extraction

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the respective xylene isomer, N-bromosuccinimide, and a catalytic amount of benzoyl peroxide in carbon tetrachloride.

-

Heat the mixture to reflux under inert atmosphere (e.g., nitrogen or argon) and irradiate with a UV lamp to initiate the radical chain reaction. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the filter cake with a small amount of cold carbon tetrachloride.

-

Concentrate the filtrate under reduced pressure to obtain the crude dibrominated xylene derivative.

-

In a separate flask, dissolve sodium cyanide in DMSO.

-

Add the crude dibrominated xylene derivative dropwise to the cyanide solution at room temperature. The reaction is exothermic and may require cooling in a water bath.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) until the reaction is complete (monitored by TLC or GC-MS).

-

Pour the reaction mixture into a large volume of cold water and extract with dichloromethane or another suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude phenylenediacetonitrile.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Hydrolysis of Phenylenediacetonitriles to Phenylenediacetic Acids

This protocol describes the acidic hydrolysis of the dinitrile to the corresponding dicarboxylic acid.

-

Materials:

-

o-, m-, or p-Phenylenediacetonitrile (1.0 eq)

-

Concentrated sulfuric acid (e.g., 70% v/v in water) or concentrated hydrochloric acid

-

Deionized water

-

Sodium hydroxide solution (for neutralization, if needed)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add the phenylenediacetonitrile and the acidic solution.

-

Heat the mixture to reflux with stirring for several hours until the hydrolysis is complete. The reaction can be monitored by the cessation of ammonia evolution or by TLC analysis.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the phenylenediacetic acid.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

The crude product can be further purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture.

-

Figure 1: General synthetic workflow for phenylenediacetic acid isomers.

Biological Activity and Drug Development Potential

While phenylenediacetic acids themselves are not typically used as active pharmaceutical ingredients, their derivatives have shown promise in various therapeutic areas. The rigid phenylenediacetic acid scaffold serves as a valuable template for the design of enzyme inhibitors and receptor ligands.

Anticancer Potential: Derivatives of phenylacetic acid and phenylacetamide have been investigated for their anticancer properties.[4] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action is often linked to the inhibition of key signaling pathways involved in tumor growth and survival. For instance, some derivatives may act as inhibitors of histone deacetylases (HDACs) or other enzymes crucial for cancer cell metabolism.

Enzyme Inhibition: The dicarboxylic acid functionality of phenylenediacetic acids makes them suitable candidates for designing inhibitors that can interact with the active sites of metalloenzymes, such as matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that play a critical role in tissue remodeling and are implicated in diseases like cancer, arthritis, and cardiovascular disorders. The two carboxylic acid groups can chelate the catalytic zinc ion in the active site of MMPs, leading to their inhibition.

Figure 2: Hypothetical inhibition of a cancer cell signaling pathway by a phenylenediacetic acid derivative.

Drug Delivery: The structural rigidity and functional groups of phenylenediacetic acid isomers make them excellent linkers for the construction of metal-organic frameworks (MOFs). These porous materials have gained significant attention for their potential in drug delivery systems. The tunable pore size and high surface area of MOFs allow for the encapsulation of therapeutic agents, which can then be released in a controlled manner. Phenylenediacetic acid-based MOFs could be designed to carry and deliver anticancer drugs or other therapeutic molecules to specific targets in the body.

Conclusion

The ortho-, meta-, and para-isomers of phenylenediacetic acid, while sharing a common molecular formula, exhibit distinct physicochemical properties that are a direct consequence of their structural differences. This in-depth guide has provided a comparative overview of their key characteristics, including spectroscopic data and detailed synthetic protocols. Furthermore, the potential of their derivatives in drug development, particularly in the areas of anticancer therapy and enzyme inhibition, has been highlighted. For researchers and professionals in drug development, a thorough understanding of the unique properties of each isomer is paramount for their effective utilization in the design and synthesis of novel therapeutic agents and advanced materials. Further research into the specific biological targets and mechanisms of action of phenylenediacetic acid derivatives will undoubtedly open up new avenues for their application in medicine.

References

- 1. scienceopen.com [scienceopen.com]

- 2. m-Phenylenediacetic acid | C10H10O4 | CID 29788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. p-Phenylenediacetic acid | C10H10O4 | CID 81760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 98% Purity | MOF Linker & Cross-Coupling | Alkemist [alkemist.org]

- 5. caymanchem.com [caymanchem.com]

Methodological & Application

Synthesis of Metal-Organic Frameworks Using p-Phenylenediacetic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Metal-Organic Frameworks (MOFs) utilizing p-Phenylenediacetic acid (p-PDA) as an organic linker. It is intended to serve as a comprehensive guide for researchers in materials science, chemistry, and drug development.

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery. This compound is a flexible dicarboxylic acid linker that can be employed in the synthesis of robust and functional MOFs. The flexibility of the ethanoic acid groups attached to the phenyl ring allows for diverse coordination modes with metal centers, leading to the formation of unique network topologies. This document outlines the synthesis and characterization of MOFs based on this versatile linker.

Data Presentation

Table 1: Synthesis Parameters of this compound-Based MOFs

| MOF Name/Metal Ion | Synthesis Method | Metal Precursor | Solvent System | Temperature (°C) | Time (h) | Molar Ratio (Metal:p-PDA) |

| Ga-MIL-53-PDA | Hydrothermal | Gallium nitrate | Water | 100 | 24 | - |

| Ln-p-PDA-MOF | Hydrothermal | Lanthanide nitrates (Eu³⁺, Tb³⁺) | Water | - | - | - |

| Cu(II)-p-PDA CP | - | Copper(II) salt | - | - | - | - |

Note: Detailed molar ratios for all synthesized MOFs were not consistently available in the surveyed literature.

Table 2: Physicochemical Properties of this compound-Based MOFs

| MOF Name/Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) | Key Characteristics |

| Ga-MIL-53-PDA | - | - | - | Structural analogue of the MIL-53 framework. |

| Ln-p-PDA-MOF | - | - | - | Exhibits photoluminescent properties. |

| Cu(II)-p-PDA CP | - | - | - | Forms a 1D chain coordination polymer. |

Note: Comprehensive quantitative data on surface area and pore volume for p-PDA based MOFs are not widely reported in the available literature, highlighting an area for further research.

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Gallium-Based MOF (Ga-MIL-53-PDA)

This protocol is based on the synthesis of a gallium-based MOF analogous to the MIL-53 structure.

Materials:

-

Gallium nitrate hydrate (Ga(NO₃)₃·xH₂O)

-

This compound (H₂PDA)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

In a typical synthesis, combine gallium nitrate, this compound, and sodium hydroxide in deionized water in a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven at 100 °C for 24 hours.

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting solid product by filtration.

-

Wash the product thoroughly with deionized water and ethanol to remove any unreacted starting materials and impurities.

-

Dry the final product in a vacuum oven at a suitable temperature (e.g., 60-80 °C) overnight.

Characterization:

-

Powder X-ray Diffraction (PXRD): To confirm the crystal structure and phase purity of the synthesized MOF.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the framework.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the coordination of the p-PDA linker to the metal center.

Protocol 2: General Hydrothermal Synthesis of Lanthanide-Based MOFs

This protocol outlines a general method for synthesizing lanthanide-based MOFs using p-PDA, which often exhibit interesting photoluminescent properties.

Materials:

-

Lanthanide(III) nitrate hexahydrate (e.g., Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)

-

This compound (H₂PDA)

-

Deionized water or a mixed solvent system (e.g., water/ethanol)

Procedure:

-

Dissolve the lanthanide nitrate salt and this compound in deionized water or a suitable solvent mixture in a glass vial or a Teflon-lined autoclave.

-

The molar ratio of the reactants can be varied to optimize the synthesis.

-

Seal the reaction vessel and heat it in an oven at a temperature typically ranging from 80 to 150 °C for 24 to 72 hours.

-

After cooling to room temperature, crystalline products can be recovered by filtration.

-

Wash the crystals with the mother liquor and then with a fresh solvent (e.g., ethanol) to remove residual reactants.

-

Dry the product under vacuum or in a desiccator.

Characterization:

-

Single-Crystal X-ray Diffraction: To determine the precise crystal structure.

-

PXRD: To check the bulk phase purity.

-

Photoluminescence Spectroscopy: To investigate the luminescent properties of the material.

-

TGA: To assess thermal stability.

Mandatory Visualizations

Caption: General workflow for the synthesis of MOFs using this compound.

Caption: Logical relationships in the synthesis and application of p-PDA based MOFs.

Applications

Catalysis